Naloxon-Benzoylhydrazon

Übersicht

Beschreibung

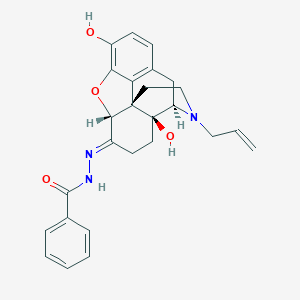

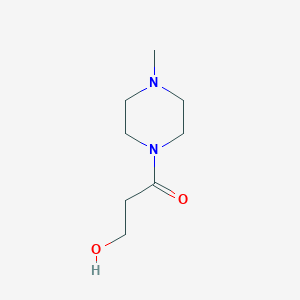

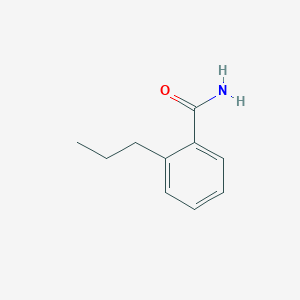

Naloxone benzoylhydrazone is a derivative of naloxone, a well-known opioid antagonist. This compound exhibits a complex pharmacological profile, acting as a mixed agonist/antagonist at various opioid receptors. It is particularly noted for its activity at the κ3-opioid receptor, where it functions as an agonist, and at the nociceptin opioid peptide receptor, where it acts as an antagonist .

Wissenschaftliche Forschungsanwendungen

Naloxon-Benzoylhydrazon hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es wird als Werkzeug verwendet, um die Struktur-Wirkungs-Beziehungen von Opioid-Rezeptoren und ihren Liganden zu untersuchen.

Biologie: Die Verbindung wird in der Forschung zu Opioid-Rezeptor-Signalwegen und ihren physiologischen Rollen eingesetzt.

Medizin: this compound wird auf seine potenziellen therapeutischen Anwendungen in der Schmerzbehandlung und der Behandlung von Opioidabhängigkeit untersucht.

Industrie: Es wird bei der Entwicklung neuer Analgetika und Opioid-Rezeptor-Modulatoren verwendet .

5. Wirkmechanismus

This compound entfaltet seine Wirkungen durch Wechselwirkung mit verschiedenen Opioid-Rezeptoren. Es wirkt als Agonist am κ3-Opioid-Rezeptor, stimuliert den Rezeptor und erzeugt analgetische Wirkungen. Am Nociceptin-Opioid-Peptid-Rezeptor wirkt es als Antagonist und blockiert die Aktivität des Rezeptors. Die Verbindung zeigt auch eine partielle Agonistenaktivität am μ- und δ-Opioid-Rezeptor .

Ähnliche Verbindungen:

Naloxon: Ein reiner Opioid-Antagonist mit hoher Affinität zum μ-Opioid-Rezeptor.

Naltrexon: Ein weiterer Opioid-Antagonist, der zur Behandlung von Opioid- und Alkoholabhängigkeit eingesetzt wird.

Buprenorphin: Ein partieller Agonist am μ-Opioid-Rezeptor und ein Antagonist am κ-Opioid-Rezeptor.

Einzigartigkeit: this compound ist aufgrund seines gemischten Agonist/Antagonist-Profils und seiner spezifischen Aktivität am κ3-Opioid-Rezeptor einzigartig. Dies unterscheidet es von anderen Opioid-Rezeptor-Liganden, die typischerweise eine selektivere Aktivität zeigen .

Wirkmechanismus

Target of Action

Naloxone Benzoylhydrazone (NalBzoh) is a mixed agonist/antagonist . It primarily targets the μ-opioid receptors (MOR) . These receptors play a crucial role in pain perception, reward, and addictive behavior .

Mode of Action

NalBzoh acts as a competitive inhibitor at the μ-opioid receptor . It binds to these receptors, causing the rapid removal of any other drugs bound to these receptors . This interaction results in the antagonism of the action of opioids, reversing their effects .

Biochemical Pathways

NalBzoh affects the opioidergic pathways in the body. It competes with opioid agonists at the μ-opioid receptor (MOR), displacing them and thereby reversing their effects . This action impacts the downstream effects of opioid signaling, including pain perception and reward mechanisms .

Pharmacokinetics

It is known that nalbzoh is rapidly eliminated due to high clearance . Its metabolites are inactive . The major routes for administration are intravenous, intramuscular, and intranasal . The nasal bioavailability is about 50% . The duration of action of 1 mg intravenous (IV) is 2 hours, possibly longer by intramuscular and intranasal administration .

Result of Action

The primary result of NalBzoh’s action is the rapid reversal of the symptoms of central nervous system depression in opioid overdose . These symptoms can include respiratory depression, reduced heart rate, slurred speech, drowsiness, and constricted pupils . If untreated, this can progress to vomiting, absent pulse and breathing, loss of consciousness, and even death .

Biochemische Analyse

Biochemical Properties

Naloxone Benzoylhydrazone interacts with various enzymes and proteins, primarily opioid receptors. It acts as a mixed agonist/antagonist, stimulating guanosine-5’-O-(3-[35S]thio)triphosphate ([35S]GTPγS) binding and inhibiting cyclic AMP accumulation . The nature of these interactions is competitive, with Naloxone Benzoylhydrazone displacing opioid agonists at the μ-opioid receptor .

Cellular Effects

Naloxone Benzoylhydrazone influences cell function by interacting with opioid receptors. It can stimulate or inhibit various cellular processes, including signal transduction pathways and gene expression . For instance, it can stimulate [35S]GTPγS binding and inhibit cyclic AMP formation .

Molecular Mechanism

The mechanism of action of Naloxone Benzoylhydrazone involves competitive displacement of opioid agonists at the μ-opioid receptor . It can bind to these receptors, inhibiting or activating enzymes and causing changes in gene expression .

Dosage Effects in Animal Models

In animal models, the effects of Naloxone Benzoylhydrazone can vary with different dosages

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von Naloxon-Benzoylhydrazon erfolgt typischerweise durch die Reaktion von Naloxon mit Benzoylhydrazin. Der Prozess kann unter verschiedenen Bedingungen durchgeführt werden, darunter lösungsbasierte Synthese, Mechanosynthese und Festkörper-Schmelzreaktionen . Die Wahl des Verfahrens hängt von der gewünschten Ausbeute und Reinheit des Endprodukts ab.

Industrielle Produktionsmethoden: In einem industriellen Umfeld kann die Herstellung von this compound großtechnische Reaktionen unter optimierten Bedingungen beinhalten, um eine hohe Ausbeute und Reinheit zu gewährleisten. Der Prozess umfasst oft Schritte wie Umkristallisation und Reinigung mit chromatographischen Verfahren, um das Endprodukt in reiner Form zu erhalten .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Naloxon-Benzoylhydrazon durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Diese Reaktion kann zur Bildung oxidierter Derivate führen, die unterschiedliche pharmakologische Eigenschaften aufweisen können.

Reduktion: Reduktionsreaktionen können die funktionellen Gruppen am Benzoylhydrazon-Molekül modifizieren und möglicherweise seine Aktivität an Opioid-Rezeptoren verändern.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.

Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden häufig verwendet.

Substitution: Reagenzien wie Halogene und Alkylierungsmittel werden für Substitutionsreaktionen verwendet.

Hauptprodukte: Die Hauptprodukte, die bei diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab. So kann beispielsweise die Oxidation zu oxidierten this compound-Derivaten führen, während die Reduktion zu reduzierten Formen mit unterschiedlichen pharmakologischen Profilen führen kann .

Vergleich Mit ähnlichen Verbindungen

Naloxone: A pure opioid antagonist with high affinity for the μ-opioid receptor.

Naltrexone: Another opioid antagonist used in the treatment of opioid and alcohol dependence.

Buprenorphine: A partial agonist at the μ-opioid receptor and an antagonist at the κ-opioid receptor.

Uniqueness: Naloxone benzoylhydrazone is unique due to its mixed agonist/antagonist profile and its specific activity at the κ3-opioid receptor. This distinguishes it from other opioid receptor ligands, which typically exhibit more selective activity .

Eigenschaften

CAS-Nummer |

119630-94-3 |

|---|---|

Molekularformel |

C26H27N3O4 |

Molekulargewicht |

445.5 g/mol |

IUPAC-Name |

N-[[(4R,4aS,7aR,12bS)-4a,9-dihydroxy-3-prop-2-enyl-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-ylidene]amino]benzamide |

InChI |

InChI=1S/C26H27N3O4/c1-2-13-29-14-12-25-21-17-8-9-19(30)22(21)33-23(25)18(10-11-26(25,32)20(29)15-17)27-28-24(31)16-6-4-3-5-7-16/h2-9,20,23,30,32H,1,10-15H2,(H,28,31)/t20-,23+,25+,26-/m1/s1 |

InChI-Schlüssel |

AKXCFAYOTIEFOH-RTOPKKFASA-N |

SMILES |

C=CCN1CCC23C4C(=NNC(=O)C5=CC=CC=C5)CCC2(C1CC6=C3C(=C(C=C6)O)O4)O |

Isomerische SMILES |

C=CCN1CC[C@]23[C@@H]4C(=NNC(=O)C5=CC=CC=C5)CC[C@]2([C@H]1CC6=C3C(=C(C=C6)O)O4)O |

Kanonische SMILES |

C=CCN1CCC23C4C(=NNC(=O)C5=CC=CC=C5)CCC2(C1CC6=C3C(=C(C=C6)O)O4)O |

Synonyme |

6-desoxy-6-benzoylhydrazido-N-allyl-14-hydroxydihydronormorphinone NalBzoH naloxone benzoylhydrazone |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes NalBzoH's interaction with opioid receptors unique?

A1: NalBzoH exhibits a unique pharmacological profile by interacting with multiple opioid receptors. While acting as a potent antagonist at μ-opioid receptors, it demonstrates agonist activity at κ3-opioid receptors. [, , ]

Q2: How does NalBzoH's interaction with μ-opioid receptors differ from traditional antagonists?

A2: Unlike typical μ-opioid antagonists, NalBzoH binds to μ receptors with high affinity in a G-protein-dependent manner. This results in a very slow dissociation rate from the receptor, leading to prolonged antagonism. []

Q3: What downstream effects are observed upon NalBzoH binding to κ3-opioid receptors?

A3: Activation of κ3-opioid receptors by NalBzoH has been linked to analgesia, particularly in supraspinal regions, and has also been implicated in stimulating food intake in rats. [, , , , ]

Q4: Does NalBzoH interact with nociceptin/orphanin FQ peptide (NOP) receptors?

A4: Yes, NalBzoH has been shown to interact with NOP receptors, displaying a system-dependent behavior ranging from antagonist to partial agonist depending on the experimental model and effector response studied. [, , , , , , ]

Q5: What is the molecular formula and weight of NalBzoH?

A5: The molecular formula of NalBzoH is C25H27N3O4, and its molecular weight is 433.5 g/mol.

Q6: Is there spectroscopic data available for NalBzoH?

A6: While the provided research articles do not delve into detailed spectroscopic characterization, techniques like nuclear magnetic resonance (NMR) and mass spectrometry can be employed to elucidate its structural features.

Q7: How do structural modifications of NalBzoH affect its activity and selectivity?

A7: Substitutions on the benzoyl ring of NalBzoH significantly influence its binding affinities for various opioid receptor subtypes. While modifications have modest effects on μ-receptor affinity, they can dramatically alter affinities for κ1, κ2, κ3, and δ receptors. []

Q8: Are there any specific structural features of NalBzoH crucial for its unique pharmacological profile?

A8: The benzoylhydrazone moiety appears essential for the slow dissociation rate from μ-opioid receptors, contributing to NalBzoH's prolonged antagonist activity. [, ]

Q9: What is known about the stability of NalBzoH under various conditions?

A9: The provided research articles primarily focus on NalBzoH's pharmacological characterization and don't provide detailed information on its stability under various storage conditions.

Q10: Are there specific formulation strategies to improve NalBzoH's stability, solubility, or bioavailability?

A10: Further research is needed to explore formulation strategies like encapsulation techniques or the use of specific excipients to potentially enhance NalBzoH's stability and bioavailability.

Q11: What is the duration of action of NalBzoH's μ antagonist and κ3 agonist effects?

A11: Studies in mice indicate that NalBzoH's analgesic effect, attributed to κ3 agonism, lasts for a shorter duration (less than 2 hours) compared to its μ antagonist effect, which can persist for up to 16 hours. []

Q12: Does NalBzoH cross the blood-brain barrier?

A12: Yes, NalBzoH demonstrates central nervous system activity, indicating its ability to cross the blood-brain barrier. Research suggests that it primarily exerts its analgesic effects through supraspinal mechanisms. [, , ]

Q13: What in vitro models have been used to study NalBzoH's activity?

A13: Researchers have utilized Chinese hamster ovary (CHO) cells transfected with MOR-1 (μ-opioid receptor) to characterize NalBzoH's binding kinetics and G-protein coupling. [, ] Additionally, the human neuroblastoma cell line SH-SY5Y has been used to investigate its interactions with κ3 receptors. [, ]

Q14: What animal models have been employed to assess NalBzoH's analgesic effects?

A14: Analgesic activity of NalBzoH has been studied in mice and rats using various pain models like tail-flick, hot plate, and writhing assays. [, , , , , , ]

Q15: What is known about the toxicological profile of NalBzoH?

A15: While the provided articles don't provide detailed toxicological data, it's important to note that NalBzoH is a potent opioid with potential for adverse effects. Further research is needed to fully understand its safety profile.

Q16: Have any biomarkers been identified for predicting NalBzoH's efficacy or monitoring treatment response?

A16: The provided research doesn't delve into identifying specific biomarkers for NalBzoH. Future research could explore potential biomarkers related to opioid receptor expression or downstream signaling pathways.

Q17: What analytical methods are commonly employed for the characterization and quantification of NalBzoH?

A18: Radioligand binding assays using tritiated ([3H]) or iodinated ([125I]) forms of NalBzoH are frequently employed for characterizing its binding properties and quantifying its presence in biological samples. [, , , ]

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[[(2R,3S,5R)-2-[[Bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(5-methyl-2,4-dioxo-1,3-diazinan-1-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B38862.png)

![4-[2-Chloro-4-(trifluoromethyl)phenoxy]-2-fluoroaniline hydrochloride](/img/structure/B38869.png)

![7,10-Diazatetracyclo[4.4.0.02,4.03,5]deca-1(10),6,8-triene-8,9-dicarbonitrile](/img/structure/B38889.png)

![Ethanone, 1-(9-azabicyclo[4.2.1]non-2-yl)-, endo-(9CI)](/img/structure/B38890.png)